molecular formula C14H16O B1587573 2-Methoxy-6-propylnaphthalene CAS No. 94134-18-6

2-Methoxy-6-propylnaphthalene

Cat. No. B1587573
CAS RN: 94134-18-6
M. Wt: 200.28 g/mol
InChI Key: DEMSTJLFNCGWTN-UHFFFAOYSA-N
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Description



  • 2-Methoxy-6-propylnaphthalene (CAS Number: 94134-18-6) is a chemical compound with the molecular formula C14H16O. It belongs to the family of MXenes , which are two-dimensional transition metal carbides, nitrides, and carbonitrides.

  • The compound consists of a pyridine core flanked by two phenyl rings .

  • It is used in research and development, and its physicochemical properties play a crucial role in its applications.





  • Synthesis Analysis



    • The synthesis of 2-Methoxy-6-propylnaphthalene can be achieved through various methods, including Friedel-Crafts acylation or alkylation of naphthalene derivatives.

    • Detailed synthetic routes and conditions can be found in relevant research papers.





  • Molecular Structure Analysis



    • The compound has an orthorhombic crystallization in the P21212 space group .

    • It consists of a pyridine core flanked by two phenyl rings .

    • Hirshfeld surface analysis provides insights into its spatial attributes, including key interactions such as π–π stacking and H⋯X contacts .





  • Chemical Reactions Analysis



    • The compound’s reactivity and chemical transformations depend on its functional groups and reaction conditions.

    • Research papers may provide information on specific reactions involving 2-Methoxy-6-propylnaphthalene.





  • Physical And Chemical Properties Analysis



    • Physicochemical properties include molecular weight , solubility , partition coefficients , and ionization constants .

    • These properties impact its behavior in various environments.




  • Scientific Research Applications

    Fluorescent Labeling for HPLC Analysis

    2-Bromoacetyl-6-methoxynaphthalene, a compound closely related to 2-Methoxy-6-propylnaphthalene, has been utilized as a fluorescent labeling reagent for the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids. This application is significant for pharmaceutical formulations, enabling the determination of compounds like valproic acid and chenodeoxycholic acid in complex mixtures (Gatti, Cavrini, & Roveri, 1992).

    Catalysis in Chemical Synthesis

    Research has demonstrated the effectiveness of catalytic methylation of 2-naphthol to 2-methoxynaphthalene using greener agents like dimethyl carbonate, highlighting the role of calcined-hydrotalcite supported on hexagonal mesoporous silica. This process is pivotal in the production of naproxen, a widely used non-steroidal anti-inflammatory drug, showcasing an environmentally friendly approach to synthesizing key intermediates in drug manufacture (Yadav & Salunke, 2013).

    Analytical Determination in Pharmaceuticals and Cosmetics

    Another application of 2-bromoacetyl-6-methoxynaphthalene involves its use as a prechromatographic fluorescent labeling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics. This methodology facilitates the quality control of complex formulations, indicating its broad applicability in ensuring product safety and efficacy (Gatti, Andrisano, Di Pietra, & Cavrini, 1995).

    Zeolite-Catalyzed Acylation

    The acylation of 2-methoxynaphthalene, closely related to 2-Methoxy-6-propylnaphthalene, has been explored using zeolite beta catalysts to produce 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. This research highlights the potential of shape-selective catalysis in optimizing product yield and selectivity in organic synthesis (Andy, García-Martínez, Lee, González, Jones, & Davis, 2000).

    Safety And Hazards



    • 2-Methoxy-6-propylnaphthalene is not considered hazardous according to OSHA standards.

    • However, precautions should be taken during handling and storage.




  • Future Directions



    • Research on MXenes, including 2-Methoxy-6-propylnaphthalene, continues to expand.

    • Investigating its applications, modifications, and properties will contribute to future advancements.




    Please note that specific details and references can be found in relevant scientific literature12. If you need further information, feel free to ask!


    properties

    IUPAC Name

    2-methoxy-6-propylnaphthalene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H16O/c1-3-4-11-5-6-13-10-14(15-2)8-7-12(13)9-11/h5-10H,3-4H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DEMSTJLFNCGWTN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1=CC2=C(C=C1)C=C(C=C2)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H16O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20916376
    Record name 2-Methoxy-6-propylnaphthalene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20916376
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    200.28 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methoxy-6-propylnaphthalene

    CAS RN

    94134-18-6
    Record name 2-Methoxy-6-propylnaphthalene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=94134-18-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methoxy-6-propylnaphthalene
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134186
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-Methoxy-6-propylnaphthalene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20916376
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-methoxy-6-propylnaphthalene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.398
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods

    Procedure details

    To a solution of 200 g of 2-bromo-6-methoxynaphthalene and 2.5 g of dichloro[1,2-bis(diphenylphosphino)ethane] nickel (II) in 200 ml of tetrahydrofuran (THF) was added dropwise a Grignard reagent prepared from 125 g of propyl bromide and 27 g of magnesium under nitrogen atomsphere. The reaction mixture was further stirred for 1 hour, and then poured into water. To the reaction mixture was then added diluted hydrochloric acid. The resulting organic phase was then separated. The resulting aqueous phase was extracted with toluene. The organic phase and the material thus extracted were together washed sequentially with water, saturated aqueous solution of sodium bicarbonate, water and saturated brine, and then dehydrated and dried over anhydrous sodium sulfate. The solvent was then distilled off to obtain 172 g of 2-methoxy-6-propylnaphthalene.
    Quantity
    200 g
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    Grignard reagent
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    200 mL
    Type
    solvent
    Reaction Step One
    Name
    dichloro[1,2-bis(diphenylphosphino)ethane] nickel (II)
    Quantity
    2.5 g
    Type
    catalyst
    Reaction Step One
    Quantity
    125 g
    Type
    reactant
    Reaction Step Two
    Quantity
    27 g
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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